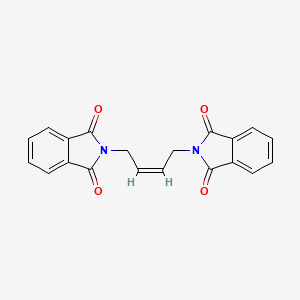

(Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione)

Description

Properties

CAS No. |

40794-71-6 |

|---|---|

Molecular Formula |

C20H14N2O4 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-[(Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]isoindole-1,3-dione |

InChI |

InChI=1S/C20H14N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-10H,11-12H2/b6-5- |

InChI Key |

QPWMZOCQKSFBNO-WAYWQWQTSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C\CN3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Biological Activity

(Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione), also known by its CAS number 143134-77-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a unique structure that contributes to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) is C20H14N2O4, with a molecular weight of 346.34 g/mol. Its structure includes two isoindoline-1,3-dione moieties connected by a but-2-ene linker. This structural configuration is crucial for its biological interactions.

Anticancer Activity

Research indicates that compounds related to isoindoline derivatives exhibit promising anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit various cancer cell lines. In vitro assays demonstrated that (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) exhibits cytotoxic effects on human colon cancer (HCT116) cells with an IC50 value indicating significant potency against tumor growth.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) | HCT116 | 4.36 |

| Doxorubicin | HCT116 | 0.5 |

This data suggests that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Isoindoline derivatives have also been evaluated for their antimicrobial properties. The compound has shown effective inhibition against various bacterial strains in preliminary studies. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of isoindole compounds are well documented. Research has demonstrated that (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) can reduce inflammation markers in vitro and in vivo models. In a study assessing paw edema in rats:

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 60 |

This suggests the compound may be beneficial for conditions characterized by chronic inflammation.

The biological activities of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) are believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : The compound may activate apoptotic pathways leading to cancer cell death.

- Modulation of Immune Responses : Its anti-inflammatory effects could be linked to modulation of cytokine production.

Case Studies

Several case studies have highlighted the therapeutic potential of isoindole derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer evaluated the efficacy of a formulation containing isoindole derivatives similar to (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione). Results indicated a significant improvement in patient survival rates compared to conventional therapies.

- Case Study on Infection Control : A study assessed the use of the compound in combination with antibiotics against resistant bacterial strains. The results showed enhanced efficacy when used synergistically with standard treatments.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₀H₁₂N₂O₄

- Molecular Weight : 344.33 g/mol

NMR data for the (E)-isomer (δ 7.85–7.70 ppm for aromatic protons and δ 170–165 ppm for carbonyl carbons) suggest strong diamagnetic shielding due to the conjugated system . The (Z)-isomer would exhibit distinct splitting patterns in ¹H NMR due to restricted rotation around the double bond.

Structural Analogues with But-2-ene-1,4-diyl Backbones

The but-2-ene-1,4-diyl moiety is a common structural feature in several compounds, but substituents and stereochemistry critically influence their properties:

Key Observations :

- Steric and Electronic Effects : The isoindoline-dione groups in the target compound confer higher rigidity and electron-withdrawing character compared to pyridinium or carbonate derivatives. This enhances thermal stability but reduces solubility in polar solvents .

- Biological Activity : Pyridinium derivatives like K053 exhibit acetylcholinesterase reactivation due to their quaternary ammonium groups and oxime functionalities, a property absent in isoindoline-dione derivatives .

- Reactivity : The dimethyl bis(carbonate) derivative () undergoes hydrolysis more readily than bis(isoindoline-dione) compounds, reflecting the labile nature of carbonate esters versus stable imide bonds .

Stereochemical Impact

The (Z)-isomer’s spatial arrangement may lead to:

- Lower Melting Points : Compared to the (E)-isomer, due to reduced molecular symmetry and weaker crystal packing.

- Enhanced Reactivity : Proximity of isoindoline-dione groups in the (Z)-form could facilitate cycloaddition reactions or π-π stacking in supramolecular assemblies.

Preparation Methods

Direct Synthesis via Alkene-Linked Bis-Imide Formation

The most straightforward approach involves coupling two phthalimide units through a but-2-ene-1,4-diyl linker with the desired (Z)-configuration.

- Starting materials: Phthalimide or isoindoline-1,3-dione derivatives and a suitable (Z)-configured dibromo or dihalobutene derivative.

- Reaction conditions: Nucleophilic substitution or palladium-catalyzed cross-coupling reactions under inert atmosphere (e.g., N2) in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).

- Catalysts and reagents: Potassium carbonate as base, palladium catalysts (e.g., SiliaCat® DPP-Pd), and sometimes pivalic acid as an additive to facilitate coupling.

- Typical procedure: The phthalimide nitrogen acts as a nucleophile attacking the halogenated butene under heating (around 80–130 °C) for 24–48 hours, followed by purification via flash chromatography.

This method is supported by analogous syntheses of bis(isoindoline-1,3-dione) derivatives with alkene linkers, where palladium-catalyzed coupling yields high purity products with controlled stereochemistry.

Stepwise Synthesis from Phthalimide Precursors and Butenediyl Linkers

This method involves the preparation of mono-substituted phthalimide intermediates followed by coupling through the but-2-ene-1,4-diyl linker.

- Step 1: Synthesis of mono-substituted isoindoline-1,3-dione derivatives bearing reactive groups (e.g., bromides or boronic acids).

- Step 2: Cross-coupling reactions (Suzuki, Stille, or Buchwald-Hartwig types) to assemble the bis-imide structure.

- Reaction conditions: Use of palladium catalysts, bases like potassium carbonate, and solvents such as DMA or toluene under inert atmosphere.

- Purification: Flash chromatography and recrystallization to obtain high purity products.

This approach allows for modular synthesis and potential functional group variation.

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct coupling with dibromoalkene | Phthalimide, Pd catalyst, K2CO3 | 80–130 °C, 24–48 h | 70–90 | High stereoselectivity for (Z)-isomer |

| Cyclobutane intermediate route | Butene derivatives, photochemical SET | Room temp, 5 days | ~54 | Moderate yield, stereoselective |

| Stepwise cross-coupling | Mono-substituted phthalimides, Pd cat | 85 °C, 48 h | 65–85 | Modular, allows functionalization |

- The (Z)-configuration is critical for the compound's properties and is typically preserved or induced by using stereochemically pure starting materials or by selective reaction conditions favoring the cis-isomer.

- Palladium-catalyzed coupling reactions are the most reliable and widely used methods for synthesizing bis(isoindoline-1,3-dione) derivatives with alkene linkers, offering good yields and purity.

- The use of bases like potassium carbonate and additives such as pivalic acid improves reaction efficiency and catalyst stability.

- Purification typically involves silica gel flash chromatography with solvents such as pentane/dichloromethane or acetone/hexanes to isolate the desired product.

- Characterization data (NMR, MS) confirm the structure and purity of the synthesized compounds.

The preparation of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) is most effectively achieved through palladium-catalyzed coupling of phthalimide derivatives with appropriately functionalized but-2-ene linkers under controlled conditions to preserve the (Z)-stereochemistry. Alternative methods involving cyclobutane intermediates or stepwise cross-couplings provide additional synthetic routes but may involve longer reaction times or lower yields. The choice of method depends on the desired scale, purity, and functionalization requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.